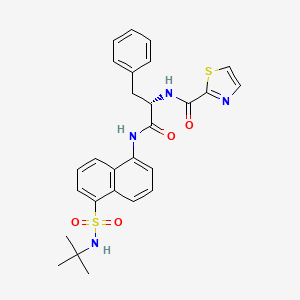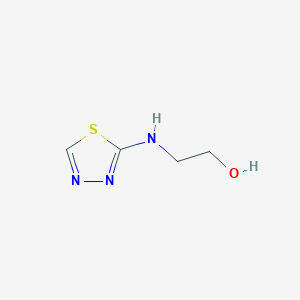
2-Hydroxyethyl thiadiazol-2-yl amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl thiadiazol-2-yl amine is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of both hydroxyl and amine functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl thiadiazol-2-yl amine typically involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative. One common method includes the reaction of thiosemicarbazide with ethyl cyanoacetate in the presence of a dehydrating agent such as phosphorus pentoxide . The reaction proceeds through the formation of an intermediate, which undergoes cyclodehydration to yield the target thiadiazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyethyl thiadiazol-2-yl amine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Hydroxyethyl thiadiazol-2-yl amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl thiadiazol-2-yl amine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thidiazuron: A thiadiazole derivative known for its plant growth-regulating properties.
Uniqueness: 2-Hydroxyethyl thiadiazol-2-yl amine is unique due to the presence of both hydroxyl and amine functional groups, which enhance its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C4H7N3OS |
|---|---|
Poids moléculaire |
145.19 g/mol |
Nom IUPAC |
2-(1,3,4-thiadiazol-2-ylamino)ethanol |
InChI |
InChI=1S/C4H7N3OS/c8-2-1-5-4-7-6-3-9-4/h3,8H,1-2H2,(H,5,7) |
Clé InChI |
CONSCMJEZHAZAR-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(S1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


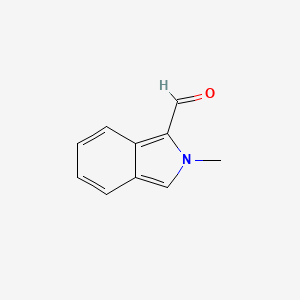
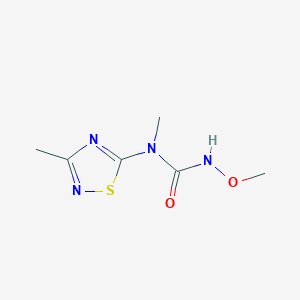
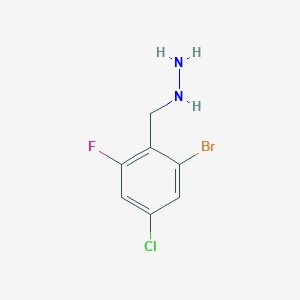
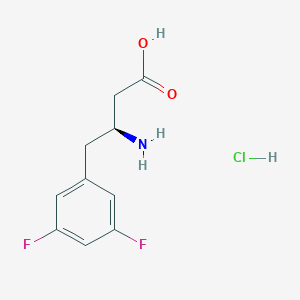


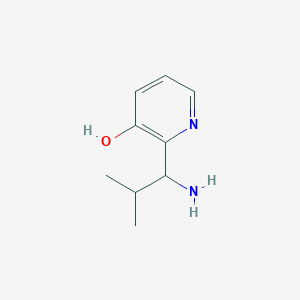
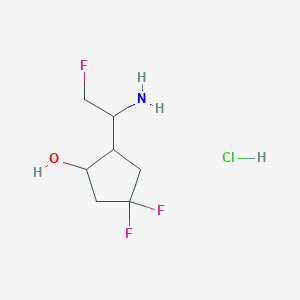

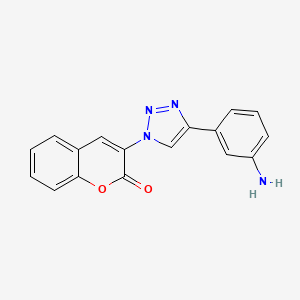
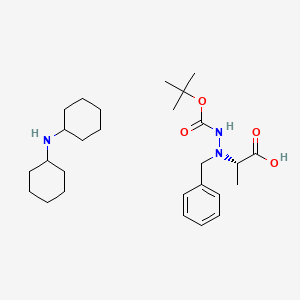
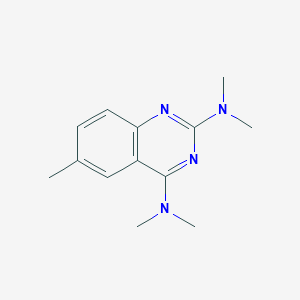
![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
